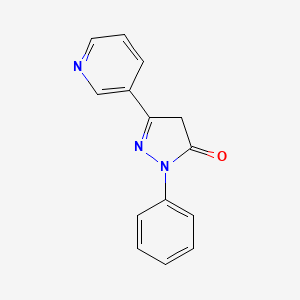

2-phenyl-5-(3-pyridinyl)-2,4-dihydro-3H-pyrazol-3-one

Description

Properties

IUPAC Name |

2-phenyl-5-pyridin-3-yl-4H-pyrazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O/c18-14-9-13(11-5-4-8-15-10-11)16-17(14)12-6-2-1-3-7-12/h1-8,10H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URELBAFVGJASQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=NN(C1=O)C2=CC=CC=C2)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-5-(3-pyridinyl)-2,4-dihydro-3H-pyrazol-3-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of a base such as triethylamine . The reaction conditions often require refluxing in an appropriate solvent like chloroform or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for maximizing yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-5-(3-pyridinyl)-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazolone ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-phenyl-5-(3-pyridinyl)-2,4-dihydro-3H-pyrazol-3-one is a heterocyclic compound featuring a pyrazolone core structure, garnering interest for its potential biological activities and applications across medicinal chemistry and materials science.

Scientific Research Applications

2-phenyl-5-(3-pyridinyl)-2,4-dihydro-3H-pyrazol-3-one has applications in several scientific fields:

- Chemistry It serves as a building block for synthesizing more complex heterocyclic compounds.

- Biology It is investigated for potential antimicrobial and anticancer properties. Pyrazole biomolecules, in general, have demonstrated anti-inflammatory, anti-microbial, anti-anxiety, anticancer, analgesic, and antipyretic effects . Many pyrazole derivatives display antibacterial, anticancer, and antifungal activities .

- Medicine It is explored as a candidate for drug development because of its bioactive properties.

- Industry It is utilized in the development of new materials with specific electronic or optical properties.

Similar Compounds

Other compounds with similar applications and activities include:

- 1,3,4-thiadiazoles: Known for their broad spectrum of biological activities, including antimicrobial and anticancer properties.

- Thiazoles: Exhibit diverse biological activities such as antioxidant, analgesic, and anti-inflammatory effects.

- Pyrido[2,3-d]pyrimidines: Display significant pharmacological activities, including antitumor and antimicrobial properties.

Mechanism of Action

The mechanism of action of 2-phenyl-5-(3-pyridinyl)-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazolone derivatives exhibit variations in substituents that significantly influence their physicochemical properties, synthetic routes, and biological activities. Below is a detailed comparison of 2-phenyl-5-(3-pyridinyl)-2,4-dihydro-3H-pyrazol-3-one with key analogs:

Anti-Fibrotic and Anti-PCO Activity

Compounds with alkyl, trifluoromethyl, or heteroaromatic substituents at the 5-position have been studied for anti-fibrotic effects. A comparative screen of five 2,4-dihydro-3H-pyrazol-3-one (DHPO) derivatives revealed the following:

Key Insight : The propyl group in TSE enhances lipophilicity and membrane permeability, contributing to its superior anti-fibrotic activity compared to bulkier (e.g., CF₃) or smaller (e.g., methyl) substituents .

Physicochemical Properties

Substituents impact melting points, solubility, and spectral characteristics:

Key Insight: Electron-withdrawing groups (e.g., CF₃, NO₂) reduce electron density at the carbonyl group, shifting C=O stretches to lower wavenumbers .

Biological Activity

2-Phenyl-5-(3-pyridinyl)-2,4-dihydro-3H-pyrazol-3-one is a heterocyclic compound featuring a pyrazolone core structure. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

- IUPAC Name : 2-phenyl-5-(3-pyridinyl)-4H-pyrazol-3-one

- Molecular Formula : C14H11N3O

- CAS Number : 21683-61-4

Synthesis

The synthesis of 2-phenyl-5-(3-pyridinyl)-2,4-dihydro-3H-pyrazol-3-one typically involves cyclization reactions of hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of bases like triethylamine. The optimization of reaction conditions is crucial for maximizing yield and purity.

Antimicrobial Activity

Research has demonstrated that derivatives of pyrazolone compounds exhibit significant antimicrobial properties. A study evaluated various pyrazole derivatives, including 2-phenyl-5-(3-pyridinyl)-2,4-dihydro-3H-pyrazol-3-one, against several pathogens. The minimum inhibitory concentration (MIC) values indicated strong activity against Staphylococcus aureus and Staphylococcus epidermidis, with some derivatives showing MIC values as low as 0.22 to 0.25 μg/mL .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| 7b | 0.22 | S. aureus |

| 7b | 0.25 | S. epidermidis |

Anticancer Activity

The potential anticancer activity of this compound has been explored through various studies focusing on its effects on cancer cell lines. For instance, certain derivatives were tested against cancer-related targets such as EGFR and VEGFR-2. The most potent derivatives demonstrated IC50 values ranging from 3 to 10 µM, indicating significant cytotoxic effects on cancer cells .

Table 2: Anticancer Activity of Selected Derivatives

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| 5i | 3 | MCF-7 |

| 5b | 10 | MCF-7 |

The biological activity of 2-phenyl-5-(3-pyridinyl)-2,4-dihydro-3H-pyrazol-3-one is attributed to its ability to interact with specific molecular targets within cells. These interactions can inhibit enzyme activities or receptor functions that are critical for the survival and proliferation of pathogens and cancer cells.

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways essential for pathogen survival or cancer cell growth.

- Cell Cycle Arrest : Studies have shown that certain derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.

Case Studies

In one notable study, the compound was evaluated for its ability to inhibit tumor growth in MCF-7 breast cancer cells. Results indicated that treatment with the compound led to significant apoptosis and cell cycle arrest at the G1/S phase, demonstrating its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-phenyl-5-(3-pyridinyl)-2,4-dihydro-3H-pyrazol-3-one, and how do reaction conditions influence yield and purity?

- Methodology : The compound can be synthesized via condensation reactions. For example, a high-yield (96%) synthesis involves reacting 1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde with 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one in ethanol under reflux at 100°C for 2 hours, followed by crystallization from absolute ethanol . Key factors include solvent choice, temperature control, and stoichiometric ratios of precursors.

Q. How is the structural identity of this compound validated, and what analytical techniques are most reliable?

- Methodology : Single-crystal X-ray diffraction is the gold standard for confirming molecular geometry, as demonstrated for structurally related pyrazolone derivatives . Complementary techniques include H/C NMR for functional group analysis, high-resolution mass spectrometry (HRMS) for molecular weight verification, and IR spectroscopy to identify carbonyl (C=O) and pyridinyl C=N stretches .

Q. What are the solubility and stability profiles of this compound under varying pH and solvent conditions?

- Methodology : Solubility can be assessed via shake-flask experiments in polar (e.g., DMSO, ethanol) and nonpolar solvents (e.g., hexane). Stability studies involve HPLC or UV-Vis monitoring under acidic/alkaline conditions (pH 1–13) and thermal stress (25–80°C) to identify degradation pathways .

Advanced Research Questions

Q. How does this compound interact with transition metals to form coordination complexes, and what are their photophysical properties?

- Methodology : Similar pyrazolone derivatives form luminescent Zn(II) complexes when reacted with ligands like 4-acylpyrazolones. Characterization involves UV-Vis absorption, fluorescence spectroscopy, and cyclic voltammetry to evaluate electronic transitions and redox behavior. X-ray crystallography reveals coordination geometry (e.g., tetrahedral vs. octahedral) .

Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer) across studies?

- Methodology : Discrepancies may arise from assay conditions (e.g., bacterial strains, cancer cell lines) or impurity profiles. Validate activity via dose-response assays (MIC for antimicrobial; IC for anticancer) under standardized protocols. Purity verification via HPLC and structural analogs (e.g., substituent variations) can isolate structure-activity relationships .

Q. How can computational modeling predict the compound’s reactivity and binding affinity for target proteins?

- Methodology : Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular docking (e.g., AutoDock Vina) screens against targets like kinases or DNA topoisomerases, validated by in vitro enzymatic assays .

Q. What challenges arise in separating stereoisomers or tautomeric forms of this compound, and how are they addressed?

- Methodology : Tautomerism (e.g., keto-enol) and Z/E isomerism can complicate purification. Chiral HPLC with polysaccharide columns or crystallization in solvents like acetonitrile/water mixtures resolves stereoisomers. Dynamic NMR studies track tautomeric equilibria .

Data Contradiction Analysis

Q. Conflicting reports on synthetic yields: How to troubleshoot and optimize reproducibility?

- Resolution : Variability may stem from trace impurities (e.g., residual solvents) or unoptimized stoichiometry. Use column chromatography for intermediate purification and reaction monitoring via TLC/GC-MS. Replicate high-yield protocols with strict control of anhydrous conditions and inert atmospheres .

Q. Discrepancies in biological activity between in vitro and in vivo models: What experimental controls are critical?

- Resolution : In vivo bioavailability issues (e.g., metabolic instability) may explain reduced efficacy. Incorporate pharmacokinetic studies (plasma half-life, tissue distribution) and prodrug derivatization to enhance stability. Compare results with positive controls (e.g., doxorubicin for cytotoxicity) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.